5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Overview
Description
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one is a heterocyclic compound that belongs to the class of imidazole derivatives It is characterized by its unique structure, which includes a fused ring system combining imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetic anhydride, which leads to the formation of the desired compound through a series of cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated derivatives .
Scientific Research Applications
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Detailed studies on its binding affinity and specificity are crucial for elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Triazine: A six-membered ring with three nitrogen atoms, often used in the synthesis of herbicides and dyes.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its use in pharmaceuticals.
Uniqueness
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one is unique due to its fused ring system, which combines the properties of both imidazole and triazine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,6-dimethyl-2H-imidazo[4,5-e][1,2,4]triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-7-4-5(11(3)2)8-6(12)10-9-4/h1-2H3,(H,8,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDPJPATXPBTGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=O)N=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80764552 | |
Record name | 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80764552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112798-22-8 | |
Record name | 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80764552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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